molecular formula C23H19FN2O4 B2886261 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-69-1

3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2886261
CAS No.: 899922-69-1
M. Wt: 406.413
InChI Key: KIPRZEYIVCOUHF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetically designed small molecule recognized in biochemical research for its potent and selective inhibitory activity against key receptor tyrosine kinases (RTKs). It functions primarily as a dual inhibitor of the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2). The c-Met signaling pathway is a critical mediator of invasive tumor growth and metastasis, while VEGFR2 is the primary regulator of tumor-associated angiogenesis . By simultaneously targeting these two pivotal pathways, this compound provides researchers with a valuable tool to investigate the crosstalk between tumor cell proliferation and the tumor microenvironment, particularly in models of highly aggressive and treatment-resistant cancers. Its mechanism involves competing with ATP for binding at the kinase domains, thereby preventing the phosphorylation and subsequent activation of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Recent studies have explored its application in preclinical models of glioblastoma and other solid tumors, where dual c-Met/VEGFR2 inhibition has demonstrated the potential to suppress tumor growth, invasion, and neovascularization. This makes it a compound of significant interest for probing the molecular mechanisms of oncogenesis and for evaluating novel therapeutic strategies aimed at multi-targeted kinase inhibition.

Properties

CAS No.

899922-69-1

Molecular Formula

C23H19FN2O4

Molecular Weight

406.413

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19FN2O4/c1-29-20-12-11-17(13-21(20)30-2)26-22(27)18-5-3-4-6-19(18)25(23(26)28)14-15-7-9-16(24)10-8-15/h3-13H,14H2,1-2H3

InChI Key

KIPRZEYIVCOUHF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)OC

solubility

not available

Origin of Product

United States

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline-2,4-dione family, which has garnered attention for its diverse biological activities. This compound features a complex structure characterized by a quinazoline core with various substituents that enhance its pharmacological potential. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, and presents relevant case studies and research findings.

Chemical Structure

The molecular formula of 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is C23H19FN2O4C_{23}H_{19}FN_{2}O_{4}, with a molecular weight of 406.4 g/mol. The structure consists of:

  • A quinazoline core that provides the scaffold for biological activity.
  • A 3,4-dimethoxyphenyl group at position 3.
  • A 4-fluorobenzyl group at position 1.

Antimicrobial Activity

Research indicates that derivatives of quinazoline-2,4(1H,3H)-diones exhibit significant antimicrobial properties. The compound has been shown to act as an inhibitor of bacterial gyrase and DNA topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Compound 13Staphylococcus aureus1180
Compound 15Escherichia coli1075
Compound 14aCandida albicans1270
Compound 14bCandida albicans1375

These compounds demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria. For example, compound 15 showed inhibition against Staphylococcus aureus with an inhibition zone of 10 mm and a MIC of 75 mg/mL .

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer potential. Studies have shown that certain derivatives can significantly inhibit the growth of various human tumor cell lines. For instance, compounds with specific substitutions at the quinazoline ring exhibited logGI50 values indicating potent antitumor activity.

Table 2: Antitumor Activity of Quinazoline Derivatives

Compound IDAverage logGI50 Value
Compound 60-6.1
Compound 65-6.13
Compound 69-6.44
Compound 72-6.39
Compound 86-6.45

The structure-activity relationship (SAR) analyses suggest that specific substituents at the D3 diversity point (7-position) are crucial for enhancing antitumor efficacy .

Case Studies

A study published in PMC highlighted the synthesis and evaluation of a series of quinazoline-2,4(1H,3H)-dione derivatives as fluoroquinolone-like inhibitors. The study revealed that these compounds exhibited broad-spectrum antimicrobial activity and were effective against resistant bacterial strains . Another significant finding was related to the anticancer properties where certain derivatives showed promising results against multiple human tumor cell lines .

Scientific Research Applications

The chemical compound 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a versatile material employed in scientific research. It belongs to the class of quinazoline-2,4-diones, which are heterocyclic structures containing fused benzene and pyrimidine rings with dione functionality at positions 2 and 4. The molecule has a 3,4-dimethoxyphenyl group at position 3 and a 4-fluorobenzyl group at position 1 of the quinazoline core. Quinazoline and quinazolinone rings have expanded applications in the field of scientific research .

Key Features of Quinazoline-2,4-diones

  • Heterocyclic Structure Quinazoline-2,4-diones contain a fused benzene and pyrimidine ring.
  • Dione Functionality They have two carbonyl groups at positions 2 and 4.
  • Substituents A 3,4-dimethoxyphenyl group at position 3 and a 4-fluorobenzyl group at position 1 of the quinazoline core.

Potential Applications

Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant biological activities. Specifically, 1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione has shown potential as an antimicrobial agent. It acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are critical enzymes in bacterial DNA replication and transcription. Studies have demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Related Compounds

Several compounds share structural similarities with 1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione:

  • 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one contains a pyridazine ring instead of quinazoline.
  • 3-((2-chloro-4-fluorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one incorporates a thioether functionality.
  • Quinazoline-2,4(1H,3H)-dione is a simpler structure lacking additional substituents.

The specific combination of substituents enhances its biological activity while maintaining structural integrity conducive to further modifications, making it unique.

Research on Quinazoline Compounds

Comparison with Similar Compounds

Substitution Patterns and Pharmacokinetic Implications

The pharmacological profile of quinazoline-2,4-diones is highly dependent on substituent modifications. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity/Notes
Target Compound 3-(3,4-dimethoxyphenyl), 1-(4-fluorobenzyl) ~414.4* Enhanced solubility (methoxy) and metabolic stability (fluorine) Antiproliferative (predicted)
3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dione 3-(4-chlorophenyl) 272.69 Electron-withdrawing Cl group; smaller substituent Unspecified activity; simpler structure
3-(4-methylphenyl)-1H-quinazoline-2,4-dione 3-(4-methylphenyl) 252.27 Lipophilic methyl group Potential reduced solubility compared to methoxy analogs
3-(4-Chlorobenzyl)-7-(thiophene-oxadiazole) derivative 3-(4-chlorobenzyl), 7-oxadiazole-thiophene 436.9 Bulky oxadiazole-thiophene; Cl for electronic effects Likely antiviral or kinase inhibition (based on oxadiazole motifs)
6-Triazolyl-3-phenylquinazoline-2,4-diones (7a–e) 6-triazolyl, 3-phenyl Variable Triazole enhances hydrogen bonding Synthesized via enaminone intermediates; antiproliferative activity

*Calculated based on molecular formula C₂₃H₁₈FN₂O₄.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group improves solubility compared to chloro or methyl substituents . Fluorine in the 4-fluorobenzyl group may enhance metabolic stability over non-halogenated analogs.
  • Biological Activity : Triazole-containing analogs (e.g., 7a–e) show explicit antiproliferative activity, suggesting the target compound’s dimethoxy and fluorobenzyl groups could optimize similar pathways .

In-Silico ADME Predictions

Studies on 3-substituted quinazoline-2,4-diones using SwissADME predict favorable pharmacokinetic profiles, including blood-brain barrier penetration and moderate lipophilicity (LogP ~2–3) . The target compound’s methoxy groups may reduce LogP compared to methyl or chloro analogs, improving oral bioavailability.

Structure–Activity Relationship (SAR) Insights

  • Position 3 : Methoxy groups (target) enhance solubility and π-stacking interactions vs. chloro/methyl groups .
  • Position 1 : 4-Fluorobenzyl may reduce cytochrome P450-mediated metabolism compared to unsubstituted benzyl groups.

Q & A

Q. Critical Parameters :

  • Solvent choice (DMF, acetonitrile) and temperature control (60–120°C) to minimize side reactions.
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic and chromatographic techniques are essential for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), fluorobenzyl aromatic protons (δ 6.8–7.3 ppm), and quinazoline carbonyls (δ 160–165 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) for purity (>95%) and stability under physiological pH .

Advanced: How can researchers resolve contradictions in reported biological activities of quinazoline derivatives?

Answer: Discrepancies often arise from:

Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Validate using standardized protocols (e.g., NIH/NCATS guidelines) .

Compound Stability : Degradation under assay conditions (e.g., pH, light). Monitor via LC-MS over 24–72 hours .

Off-Target Effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic inhibition) to confirm target engagement .

Example : A study reported conflicting IC50 values (5 μM vs. 20 μM) for a related quinazoline due to serum protein binding differences. Pre-treating serum with charcoal resolved the issue .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Answer:

  • Stepwise Optimization :
    • Catalyst Screening : Pd(OAc)2/XPhos for coupling reactions (yield improvement from 45% to 78%) .
    • Microwave-Assisted Synthesis : Reduce cyclization time from 12 hours to 30 minutes (80°C, DMF) .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and reduce byproducts .
  • Solvent Engineering : Switch from DMF to ionic liquids (e.g., [BMIM][BF4]) for greener synthesis and easier purification .

Table 1 : Yield Optimization for Key Steps

StepDefault YieldOptimized YieldConditionsReference
Quinazoline Cyclization55%82%Microwave, 80°C, 30 min
Suzuki Coupling48%75%Pd(OAc)2/XPhos, DMF/H2O

Advanced: How can molecular docking predict interactions between this compound and biological targets?

Answer:

Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or phosphodiesterases based on structural homology to known quinazoline targets .

Docking Workflow :

  • Protein Preparation : Retrieve crystal structures (PDB: 1M17, 4ASD) and optimize protonation states using MOE or Schrödinger .
  • Ligand Parameterization : Assign charges (AM1-BCC) and torsional constraints to methoxy/fluorobenzyl groups .
  • Pose Scoring : Use Glide SP/XP or AutoDock Vina to rank binding affinities (ΔG < -8 kcal/mol suggests strong interaction) .

Validation : Compare docking results with experimental IC50 values. For example, a predicted ΔG of -9.2 kcal/mol correlated with an IC50 of 1.2 μM against EGFR .

Basic: What are the key structural motifs influencing the compound’s pharmacokinetics?

Answer:

  • 3,4-Dimethoxyphenyl Group : Enhances lipophilicity (LogP ~3.5), improving blood-brain barrier penetration .
  • 4-Fluorobenzyl Substituent : Reduces metabolic degradation via cytochrome P450 inhibition .
  • Quinazoline-Dione Core : Stabilizes hydrogen bonding with target enzymes (e.g., π-π stacking with kinase ATP pockets) .

Table 2 : Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight408.4 g/molHR-MS
LogP3.4 ± 0.2HPLC retention time
Aqueous Solubility12 μg/mL (pH 7.4)Shake-flask

Advanced: How can researchers mitigate toxicity concerns in preclinical studies?

Answer:

  • In Silico Tox Prediction : Use tools like ProTox-II or Derek Nexus to flag hepatotoxicity (e.g., nitro groups) or hERG inhibition .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via LC-MS/MS. For example, demethylation of methoxy groups generates reactive catechols .
  • Structure-Activity Relationship (SAR) : Replace the 4-fluorobenzyl group with a 4-aminobenzyl moiety to reduce cytotoxicity (IC50 shift from 10 μM to 50 μM in HEK293 cells) .

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